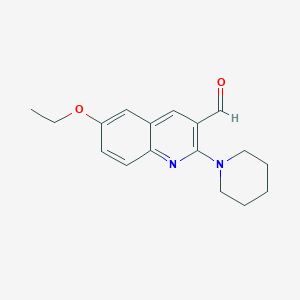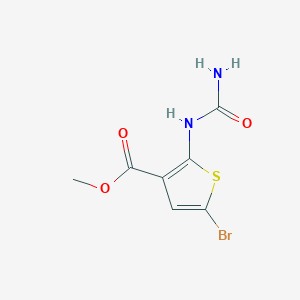
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a quinoline core with a phenyl group at the 5-position, a hydroxyl group at the 6-position, and a carboxylate ester at the 7-position. Its distinct structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. The final esterification step involves the use of methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Hydroxyquinoline: Lacks the phenyl and carboxylate groups.
5-Phenylquinoline: Lacks the hydroxyl and carboxylate groups.
Uniqueness
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Propiedades
Número CAS |
87988-16-7 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-5-phenylquinoline-7-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)13-10-14-12(8-5-9-18-14)15(16(13)19)11-6-3-2-4-7-11/h2-10,19H,1H3 |
Clave InChI |
ACPPQJHGUIBRGR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=CC=N2)C(=C1O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


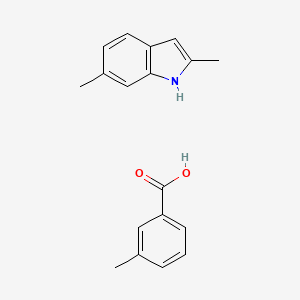
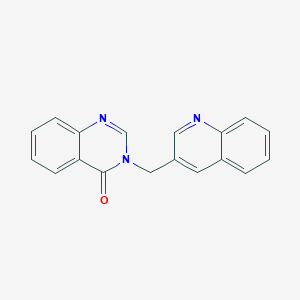
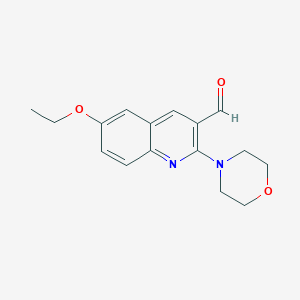

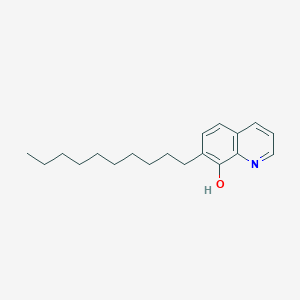
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)

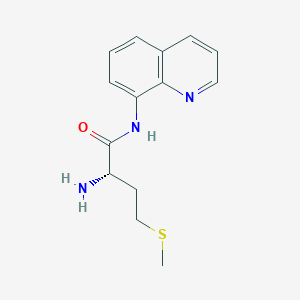

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
